Enzymatic Target Shift: Purine Nucleoside Phosphorylase Inhibition vs. Reverse Transcriptase
This compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM [1]. In contrast, its closest structural relative, tenofovir (PMPA), is designed as a reverse transcriptase (RT) inhibitor and shows negligible activity against PNP at comparable concentrations [2]. This target divergence is directly attributable to the 6-oxo (hypoxanthine) vs. 6-amino (adenine) substitution on the purine base, a class-level inference supported by the known preference of PNP for 6-oxopurine substrates [3].
| Evidence Dimension | Inhibitory activity against purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM |
| Comparator Or Baseline | Tenofovir (PMPA): no significant PNP inhibition reported; primary target is HIV-1 RT with Ki = 3.9 nM |
| Quantified Difference | Selectivity ratio not directly calculable; qualitative shift from RT inhibition (tenofovir) to PNP inhibition (target compound) |
| Conditions | PNP assay: conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
This demonstrates that the compound is not interchangeable with tenofovir for PNP-related research or for validating PNP-mediated metabolism in prodrug design.
- [1] BindingDB Entry BDBM50404028 / CHEMBL2021376. IC50 = 1.33E+3 nM for inhibition of purine nucleoside phosphorylase. View Source
- [2] De Clercq, E., Holý, A. Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nat. Rev. Drug Discov. 2005, 4, 928-940. View Source
- [3] Bzowska, A., Kulikowska, E., Shugar, D. Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacol. Ther. 2000, 88, 349-425. View Source
